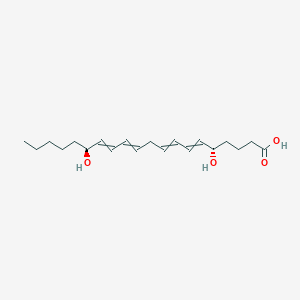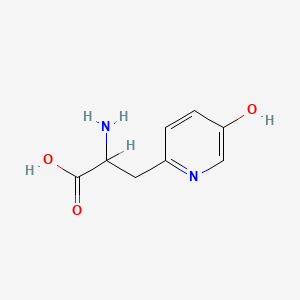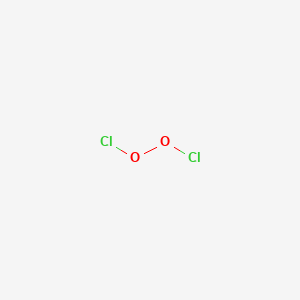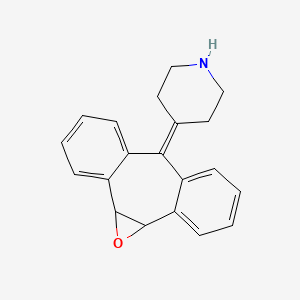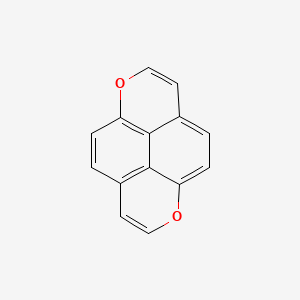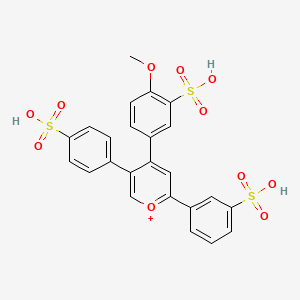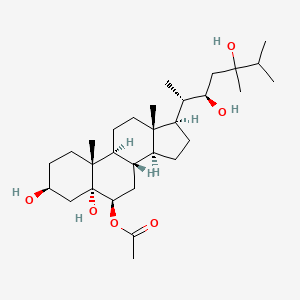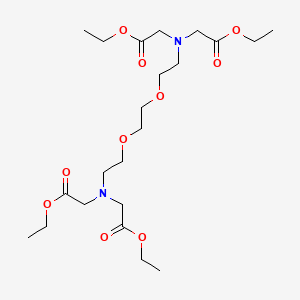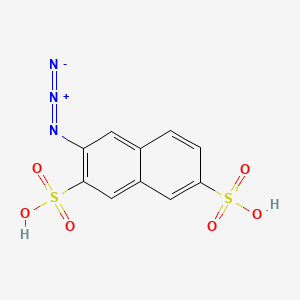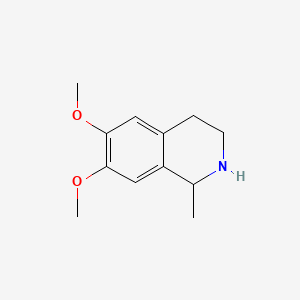
Salsolidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of salsolidine has been approached through various strategies, highlighting the complexity and versatility of organic synthesis techniques. Kaufman (2004) discussed a wide variety of synthetic strategies leading to salsolidine, especially emphasizing its optically active forms, demonstrating the compound's significance in stereochemistry and the challenge of achieving enantiomeric purity (Kaufman, 2004). Kametani and Okawara (1977) achieved the synthesis of optically active salsolidine through the reduction of optically active N-alkyl-3,4-dihydro-6,7-dimethoxyisoquinolinium iodides, followed by hydrogenolysis, highlighting the role of reducing agents and catalysts in the synthesis of complex organic molecules (Kametani & Okawara, 1977).
Molecular Structure Analysis
Salsolidine's molecular structure is characterized by its tetrahydroisoquinoline core, a common motif in many bioactive alkaloids. The complexity of its structure, including its stereochemistry, poses challenges and opportunities in its synthesis and functionalization. Research efforts have focused on achieving high enantiomeric purities and understanding the molecular basis of its interactions and activity.
Chemical Reactions and Properties
Salsolidine undergoes various chemical reactions typical of secondary amino groups, leading to the synthesis of numerous derivatives with potential bioactivity. Koval'skaya et al. (2023) synthesized several salsolidine derivatives, evaluating their cytotoxic properties against different cell lines, demonstrating the compound's versatility and potential in medicinal chemistry applications (Koval'skaya et al., 2023).
Physical Properties Analysis
The physical properties of salsolidine, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. These properties are determined by its molecular structure and influence its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
Salsolidine's chemical properties, including its reactivity, stability, and interaction with biological molecules, underpin its pharmacological potential. Its ability to undergo N-methylation and oxidation reactions in the brain has implications for its role in neurochemical processes and diseases (Naoi et al., 2004). Understanding these chemical properties is essential for designing derivatives with enhanced activity and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Analyse
Salsolidin wurde auf seine potenziellen pharmakologischen Eigenschaften untersucht. Forschungen deuten darauf hin, dass Derivate von this compound kardiovaskuläre Eigenschaften aufweisen können, die bei der Entwicklung neuer kardiovaskulärer Medikamente von Vorteil sein könnten . Dies eröffnet Möglichkeiten für weitere Erkundungen der Wirksamkeit und Sicherheit der Verbindung bei der Behandlung von Herz-Kreislauf-Erkrankungen.
Spektrophotometrische Assays
In der analytischen Chemie kann this compound in spektrophotometrischen Assays verwendet werden. Es wurde eine Methode vorgeschlagen, bei der Salsolidinhydrochlorid mit Schwefelkohlenstoff und ammoniakalischer Kupfersulfat zu einem Komplex reagiert, der spektrophotometrisch gemessen werden kann . Dieser Assay könnte für die quantitative Analyse von this compound in verschiedenen Proben entscheidend sein.
Synthese neuer Medikamente
Das strukturelle Gerüst von this compound ermöglicht die Synthese neuer Arzneimittelverbindungen. Es war Teil der Suche nach neuen biologisch aktiven Verbindungen, insbesondere Derivaten von Tetrahydroisochinolin-Alkaloiden . Diese Bemühungen zielen darauf ab, Anästhetika, Antihypertensiva, antivirale Mittel und Vasodilatatoren zu schaffen.
Wirkmechanismus
Salsolidine, also known as 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline, is a tetrahydroisoquinoline alkaloid . This compound has been found to have several effects on the body, which are discussed in detail below.
Target of Action
The primary target of Salsolidine is Monoamine Oxidase A (MAO A) . MAO A is an enzyme that plays a crucial role in the metabolism of monoamines in the brain, including serotonin, norepinephrine, and dopamine .
Mode of Action
Salsolidine acts as a stereoselective competitive inhibitor of MAO A . This means it competes with the substrate (the molecule upon which an enzyme acts) for the active site of the enzyme. The R-salsolidine is more active against MAO A than S-salsolidine .
Biochemical Pathways
By inhibiting MAO A, Salsolidine affects the metabolic pathways of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .
Pharmacokinetics
As a competitive inhibitor of mao a, it is likely that salsolidine needs to be present in the body at sufficient concentrations to exert its effects .
Result of Action
The inhibition of MAO A by Salsolidine can lead to an increase in the levels of monoamines in the brain. This can have various effects, depending on the specific neurotransmitter levels that are altered .
Action Environment
The action of Salsolidine can be influenced by various environmental factors. For example, the presence of other substances that also inhibit MAO A could potentially enhance the effects of Salsolidine . .
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63283-42-1 (hydrochloride) | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20959384 | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5784-74-7, 38520-68-2 | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

